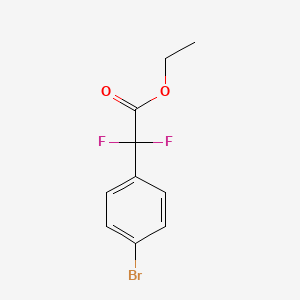

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCVZGUQPOVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673117 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004305-97-8 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. The gem-difluoromethylene group (CF₂) in particular is a highly sought-after motif, often serving as a bioisostere for carbonyl groups or ethers, while enhancing metabolic stability and binding affinity. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a quintessential example of a high-value building block, synergistically combining the influential CF₂ group with a versatile synthetic handle—the bromophenyl moiety. This aryl bromide functionality is primed for a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling rapid diversification and the construction of complex molecular architectures.

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. We will move beyond a mere recitation of steps to explore the underlying chemical principles, justify the selection of specific reagents and conditions, and provide a field-proven experimental protocol designed for reproducibility and scalability.

Comparative Analysis of Synthetic Strategies

The synthesis of α-aryl-α,α-difluoroesters can be approached through several distinct pathways. The optimal choice depends on factors such as starting material availability, scalability, and tolerance to various functional groups.

-

The Reformatsky Reaction: A classic method for C-C bond formation, the Reformatsky reaction involves the generation of an organozinc enolate from an α-halo ester, which then reacts with a carbonyl compound.[1][2] In this context, the reaction would involve forming a zinc reagent from ethyl bromodifluoroacetate and reacting it with 4-bromobenzaldehyde. While effective, this pathway requires a carbonyl precursor and careful control of the organozinc intermediate.[3]

-

Photoredox/Copper Dual Catalysis: A modern and mild approach utilizes dual catalysis to couple aryl boronic acids with bromo(di)fluoromethyl derivatives.[4] This method offers excellent functional group tolerance and proceeds at room temperature, but may require specialized photocatalytic equipment and more expensive iridium-based catalysts.

-

Direct Copper-Mediated Cross-Coupling: This strategy represents a robust and direct route, involving the reaction of a suitable aryl precursor with ethyl bromodifluoroacetate in the presence of a copper source.[5][6] The reaction can be performed with aryl iodides or aryl boronic acids. The use of copper powder is particularly advantageous due to its low cost, operational simplicity, and high efficiency in forming the crucial organocopper intermediate for the coupling process.[5]

Given its directness, scalability, and reliance on accessible reagents, this guide will focus on the Copper-Mediated Cross-Coupling of an aryl iodide with ethyl bromodifluoroacetate.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Ethyl bromodifluoroacetate - Enamine [enamine.net]

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate properties

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a pivotal synthetic building block in contemporary medicinal and agrochemical research. The strategic placement of a difluoromethylenester group and a reactive bromine handle on a phenyl ring offers a unique combination of properties and synthetic versatility. The difluoromethyl group serves as a crucial bioisostere for hydroxyl, thiol, or carbonyl groups, often enhancing metabolic stability and modulating pharmacokinetic profiles. Simultaneously, the bromophenyl moiety provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the compound's physicochemical properties, detailed synthetic protocols, mechanistic insights, and its broad utility in the construction of complex, high-value molecules for drug discovery professionals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group is of particular importance. It is recognized as a non-hydrolyzable bioisostere of a ketone or a sterically shielded mimic of an ether or thioether linkage, capable of participating in favorable dipole-dipole interactions with biological targets.

This compound, CAS 1004305-97-8, is a bifunctional reagent that masterfully combines the benefits of the CF₂ group with the synthetic potential of an aryl bromide. This structure allows for a modular and convergent approach to novel therapeutics: the difluoroacetate core provides desirable metabolic and physicochemical properties, while the bromine atom acts as a versatile anchor for introducing molecular complexity and diversity through well-established cross-coupling chemistry.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification.

Physicochemical Data

The following table summarizes the key physicochemical properties compiled from leading chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1004305-97-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrF₂O₂ | [1][3] |

| Molecular Weight | 279.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

| Boiling Point | ~115-117 °C at 5 mmHg | Supplier Data |

| Density | ~1.55 g/mL | Supplier Data |

| Refractive Index | ~1.49 | Supplier Data |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct sets of signals.

-

An ethyl group appearing as a quartet around δ 4.3-4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.3-1.4 ppm (for the -CH₃ protons).

-

The aromatic protons of the 1,4-disubstituted benzene ring are expected to appear as a classic AA'BB' system, presenting as two doublets between δ 7.5 and 7.8 ppm. The electron-withdrawing nature of the CF₂COOEt group would shift these protons downfield.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include:

-

The ethyl carbons around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃).

-

Aromatic carbons between δ 125 and 135 ppm.

-

The quaternary carbon attached to the CF₂ group.

-

The ester carbonyl carbon (-C=O) around δ 163 ppm.

-

The most characteristic signal is the CF₂ carbon , which is expected to appear as a triplet around δ 110-115 ppm due to the strong one-bond coupling to the two fluorine atoms (¹JCF).

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): The spectrum is expected to show a single signal, a singlet, as the two fluorine atoms are chemically equivalent. Its chemical shift would be in the typical range for alkyl-CF₂ groups.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). Expected fragments include the loss of the ethoxy group (-OC₂H₅) and the entire ester function (-COOC₂H₅).

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing this compound involves the cross-coupling of a suitable aryl precursor with a reagent that provides the difluoroacetate moiety. The copper-mediated coupling of an aryl halide with ethyl bromodifluoroacetate (BrCF₂COOEt) is a well-established and robust method.[4][5]

Representative Synthetic Pathway

A logical synthesis involves the reaction of 4-bromoiodobenzene with ethyl bromodifluoroacetate in the presence of activated copper powder. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position.

Caption: Copper-mediated synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Sato et al.[4])

Disclaimer: This protocol is an adaptation for illustrative purposes and should be optimized and validated under appropriate laboratory conditions.

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add activated copper powder (2.5 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).

-

Solvent and Reactants: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Sequentially add 4-bromoiodobenzene (1.0 equivalent) and ethyl bromodifluoroacetate (1.2-1.5 equivalents) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the copper salts, washing the pad thoroughly with the organic solvent.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a clear liquid.

Reactivity and Synthetic Utility

The true value of this compound lies in its ability to serve as a versatile intermediate. The aryl bromide functionality is a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Key Transformations

The bromine atom can be readily transformed into a new C-C or C-N bond, providing access to a vast chemical space.

Caption: Key cross-coupling reactions of the title compound.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common and powerful application for this building block, enabling the synthesis of biaryl compounds, a privileged scaffold in medicinal chemistry.

Objective: To couple this compound with an arylboronic acid.

-

Flask Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos).[6]

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times.

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water, via cannula or syringe.

-

Reaction: Heat the mixture to the required temperature (usually 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the target biaryl-difluoroacetate product.

Applications in Drug Discovery

The products derived from this compound are of significant interest in drug discovery.

-

Scaffold Hopping and Bioisosterism: The resulting aryl-CF₂-COOEt moiety can be hydrolyzed to the corresponding carboxylic acid (Ar-CF₂-COOH), which is a valuable isostere for tetrazoles or other carboxylic acid surrogates in drug candidates.

-

Metabolic Blocking: The difluoromethylene group can act as a metabolic block, preventing oxidation at the benzylic position that would otherwise occur in a non-fluorinated analog. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Access to Novel Chemical Space: The modular nature of its synthesis and subsequent reactions allows for the rapid generation of compound libraries for high-throughput screening. The biaryl structures formed via Suzuki coupling are prevalent in many classes of drugs, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents.[7][8]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as harmful if swallowed or inhaled. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its design elegantly addresses key challenges in drug discovery by providing a stable, bioisosteric core and a versatile handle for molecular diversification. The robust and well-understood chemistry associated with both the copper-mediated difluoroalkylation for its synthesis and the palladium-catalyzed couplings for its elaboration makes it an exceptionally reliable and valuable building block for developing next-generation therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [oakwoodchemical.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1004305-97-8 properties

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (CAS 1004305-97-8): A Strategic Building Block in the Pursuit of Novel Therapeutics

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, modulate physicochemical properties, and improve target affinity. This guide delves into the technical profile of this compound (CAS 1004305-97-8), a fluorinated building block. While not a therapeutic agent itself, its structural motifs are representative of precursors used in the synthesis of advanced bioactive molecules. This document will characterize the building block, explain the rationale for its use, and provide a detailed case study of GSK2193874, a potent and selective TRPV4 antagonist, whose development embodies the principles of leveraging such fluorinated intermediates. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the application of fluorinated synthons in contemporary pharmacology.

Physicochemical Profile of the Core Synthon

This compound is a specialized reagent available for chemical synthesis. Its core value lies in the combination of a bromo-functionalized aromatic ring, which allows for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a gem-difluoroacetate group, a key bioisostere for enhancing drug-like properties.

| Property | Value | Source |

| CAS Number | 1004305-97-8 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₁₀H₉BrF₂O₂ | [1][2] |

| Molecular Weight | 279.08 g/mol | [1][3] |

| Physical State | Liquid | [2][4] |

| Canonical SMILES | CCOC(=O)C(F)(F)C1=CC=C(Br)C=C1 | [2] |

| InChI Key | PUGCVZGUQPOVQF-UHFFFAOYSA-N | [2] |

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into lead compounds is a deliberate strategy to overcome common drug development hurdles. The gem-difluoro motif (CF₂) present in the title compound is particularly valuable.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds, particularly at sites of oxidative metabolism (e.g., benzylic positions), can significantly block degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Modulation of Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. Its effect on lipophilicity is context-dependent. A single fluorine can increase lipophilicity, but the gem-difluoro group often serves as a bioisostere for a carbonyl or hydroxyl group, altering electronic distribution and hydrogen bonding potential without drastically increasing logP.

-

Enhancement of Binding Affinity: The electronegativity of fluorine can create favorable electrostatic interactions with electron-deficient pockets in target proteins. It can also modulate the pKa of nearby functional groups, optimizing their ionization state for improved target engagement.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.

Case Study: GSK2193874, a Potent TRPV4 Antagonist

While a direct, published synthesis of GSK2193874 from CAS 1004305-97-8 is not available, this clinical candidate serves as an exemplary molecule whose development required advanced, fluorinated intermediates. It demonstrates the successful application of the principles outlined above to create a potent, selective, and orally bioavailable drug.

GSK2193874 is a first-in-class, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[5] TRPV4 is a non-selective cation channel activated by stimuli such as heat, mechanical stress, and hypo-osmolarity.[1] Its activation in the pulmonary endothelium is implicated in the pathogenesis of pulmonary edema secondary to heart failure.[1]

Mechanism of Action and Signaling Pathway

TRPV4 channels are crucial regulators of calcium (Ca²⁺) influx in various cell types, including endothelial cells. In pathological conditions like congestive heart failure, increased pulmonary vascular pressure activates TRPV4, leading to a surge in intracellular Ca²⁺. This influx disrupts endothelial barrier integrity, causing fluid to leak into the alveolar spaces (pulmonary edema).

GSK2193874 acts as a potent blocker of the TRPV4 channel, preventing this pathological Ca²⁺ influx.[5] By binding to the channel, it stabilizes the closed state and inhibits its opening in response to activating stimuli. This preserves the integrity of the endothelial barrier and prevents or resolves pulmonary edema.

Caption: Mechanism of GSK2193874 in preventing pulmonary edema.

Potency and Selectivity

GSK2193874 exhibits nanomolar potency and high selectivity, critical attributes for a successful therapeutic agent.

| Parameter | Species | IC₅₀ Value | Source |

| TRPV4 Antagonism | Rat | 2 nM | [6] |

| Human | 40 nM | [6] | |

| Selectivity | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | >25 µM | [5] |

This high degree of selectivity minimizes the risk of off-target effects. The compound was profiled against a panel of approximately 200 other human receptors, channels, and enzymes and showed no significant activity, underscoring its clean pharmacological profile.

Pharmacokinetic Profile

A key success of the GSK2193874 development program was achieving excellent oral bioavailability and a suitable half-life for chronic dosing.

| Species | Parameter | Value | Source |

| Rat | IV Clearance (CL) | 7.3 mL/min/kg | [5] |

| Oral Half-life (t₁/₂) | 10 h | [5] | |

| Oral Bioavailability (%F) | 31% | [5] | |

| Dog | IV Clearance (CL) | 6.9 mL/min/kg | [5] |

| Oral Half-life (t₁/₂) | 31 h | [5] | |

| Oral Bioavailability (%F) | 53% | [5] |

These properties confirm that the molecule is well-absorbed and persists in the body long enough to exert its therapeutic effect with a reasonable dosing schedule.

Experimental Protocols & Methodologies

The characterization of a selective ion channel blocker like GSK2193874 requires a suite of specialized in vitro and in vivo assays.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct evidence of ion channel blockade.

Objective: To measure the inhibitory effect of a test compound on TRPV4 channel currents in a recombinant cell line.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are cultured on glass coverslips.

-

Electrode Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ. The internal pipette solution contains a physiological salt solution (e.g., Cs-methanesulfonate based) to isolate specific currents.

-

Cell Patching: A micropipette is brought into contact with a single cell to form a high-resistance seal (>1 GΩ). The cell membrane is then ruptured to achieve the "whole-cell" configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Channel Activation: A specific TRPV4 agonist (e.g., GSK1016790A) is applied via the external perfusion system to elicit an inward current.

-

Compound Application: Once a stable baseline current is established, GSK2193874 is perfused at varying concentrations.

-

Data Analysis: The reduction in the agonist-induced current amplitude is measured and plotted against the compound concentration to calculate the IC₅₀ value.

Caption: Workflow for whole-cell patch-clamp analysis of a TRPV4 antagonist.

In Vivo Model: Heart Failure-Induced Pulmonary Edema

This model validates the therapeutic concept in a disease-relevant animal model.

Objective: To assess the ability of GSK2193874 to prevent or reverse pulmonary edema in a rat model of heart failure.

Methodology:

-

Model Induction: Heart failure is induced in rats via a permanent ligation of the left anterior descending (LAD) coronary artery, leading to myocardial infarction.

-

Chronic Dosing: Several weeks post-infarction, once heart failure is established, animals are treated orally with vehicle or GSK2193874 daily.

-

Hemodynamic Assessment: Arterial oxygenation (PaO₂) is measured via a carotid artery catheter as a primary indicator of lung function.

-

Edema Quantification: At the end of the study, animals are euthanized, and the lungs are excised. The lung wet-to-dry weight ratio is calculated as a direct measure of edema. A higher ratio indicates more severe edema.

-

Data Analysis: Statistical comparison of lung wet/dry ratios and PaO₂ levels between the vehicle-treated and GSK2193874-treated groups is performed to determine efficacy.

The successful demonstration of efficacy in this model, showing that GSK2193874 can improve arterial oxygenation and reduce lung water, provided the crucial proof-of-concept for its clinical development.

Conclusion

This compound (CAS 1004305-97-8) represents a class of strategically important, fluorinated building blocks in medicinal chemistry. While its direct contribution is in synthesis, its true value is realized in the advanced properties it imparts to final drug molecules. The case of GSK2193874 powerfully illustrates how leveraging such intermediates can lead to the development of highly potent, selective, and orally bioavailable therapeutics that address significant unmet medical needs. This guide provides a framework for understanding the journey from a simple chemical synthon to a complex clinical candidate, underscoring the critical interplay between synthetic chemistry and molecular pharmacology.

References

- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Specifically, the difluoromethyl group (CF2) is a valuable bioisostere for hydroxyl, thiol, or amine functionalities, capable of participating in hydrogen bonding and influencing molecular conformation. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, a key building block for the introduction of the 4-bromophenyl-difluoroacetyl moiety into more complex molecular architectures.

The IUPAC name for this compound is This compound .[1] It is identified by the CAS Number 1004305-97-8 .[2] Its molecular formula is C₁₀H₉BrF₂O₂, with a molecular weight of approximately 279.09 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1004305-97-8 | [2] |

| Molecular Formula | C₁₀H₉BrF₂O₂ | [2] |

| Molecular Weight | 279.09 g/mol | [2] |

| Predicted XlogP | 3.5 | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes, with the most common being the Reformatsky reaction and copper-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, and its modern variations are well-suited for the synthesis of α,α-difluoroesters.[4][5][6] This approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[5] In the context of synthesizing this compound, the likely precursors are 4-bromobenzaldehyde and an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate.

The causality behind this choice lies in the relatively mild reaction conditions and the commercial availability of the starting materials. The zinc metal acts as a reducing agent, inserting into the carbon-halogen bond of the ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.[5] This enolate is nucleophilic enough to attack the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent workup with a mild acid quenches the reaction and yields the β-hydroxy ester, which can then be dehydrated to the desired product or, in some cases, the reaction may directly yield the α-aryl-α,α-difluoroacetate.

Experimental Protocol: Synthesis via Reformatsky Reaction (Illustrative)

This protocol is a generalized procedure based on the principles of the Reformatsky reaction and may require optimization for this specific transformation.

Materials:

-

4-Bromobenzaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq). The flask is flushed with an inert gas (e.g., argon or nitrogen).

-

Reaction Setup: Add anhydrous THF to the flask. A small crystal of iodine can be added to initiate the reaction.

-

Addition of Reagents: A solution of 4-bromobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is prepared and transferred to the dropping funnel. A small portion of this solution is added to the zinc suspension.

-

Initiation and Reaction: The mixture is gently warmed to initiate the reaction, which is indicated by a color change and/or gentle refluxing. Once initiated, the remaining solution of the aldehyde and ester is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing a saturated aqueous solution of NH₄Cl with stirring.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Copper-Catalyzed Cross-Coupling Reaction

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds.[7] For the synthesis of this compound, this would typically involve the reaction of a 4-bromophenyl-containing organometallic reagent with ethyl bromodifluoroacetate in the presence of a copper catalyst.[8] A common approach is the coupling of an arylboronic acid or its ester with the difluoroacetate.

The rationale for employing a copper catalyst lies in its ability to facilitate the coupling of organoboron compounds with haloalkanes under relatively mild conditions.[9][10] The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes reductive elimination to form the desired C-C bond. This method offers good functional group tolerance and can be an effective alternative to palladium-catalyzed couplings.[11]

Experimental Protocol: Synthesis via Copper-Catalyzed Cross-Coupling (Illustrative)

This protocol is a generalized procedure and may require optimization.

Materials:

-

4-Bromophenylboronic acid or its pinacol ester

-

Ethyl bromodifluoroacetate

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dioxane)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromophenylboronic acid (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq). The flask is evacuated and backfilled with an inert gas three times.

-

Addition of Solvent and Reagent: Anhydrous solvent is added, followed by ethyl bromodifluoroacetate (1.2 eq) via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Workup: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is diluted with water and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons of the 4-bromophenyl ring (typically two doublets in the aromatic region).

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit a singlet corresponding to the two equivalent fluorine atoms of the -CF₂- group.[12]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbon bearing the fluorine atoms (which will appear as a triplet due to C-F coupling), the carbons of the ethyl group, and the carbons of the 4-bromophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Predicted mass spectrometry data suggests a monoisotopic mass of 277.9754 Da.[3]

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The difluoroacetate moiety can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for molecular elaboration.

The incorporation of the 4-bromophenyl-difluoroacetyl group can be a strategic move in drug design to:

-

Modulate Lipophilicity: The fluorine atoms can increase lipophilicity, which can influence cell membrane permeability and oral absorption.

-

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation.

-

Fine-tune Electronic Properties: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence ligand-receptor interactions.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis, primarily through the Reformatsky reaction or copper-catalyzed cross-coupling, provides access to a versatile building block. The unique properties conferred by the difluoromethyl group, combined with the synthetic handle of the bromine atom, make this compound a valuable tool for medicinal chemists seeking to design novel therapeutic agents with improved pharmacological profiles. Further research into the applications of this and related fluorinated compounds will undoubtedly continue to enrich the landscape of modern medicinal chemistry.

References

- 1. echemi.com [echemi.com]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

An In-depth Technical Guide to the Molecular Weight of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fundamental Property

This compound is a key building block in modern synthetic and medicinal chemistry. Its utility lies in the strategic introduction of the gem-difluoroacetate moiety attached to a brominated phenyl ring—a common scaffold for developing novel agrochemicals and pharmaceutical agents. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl group is a well-established bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.

Given its role as a foundational reagent, the unambiguous confirmation of its identity and purity is paramount for any research or development program. The most fundamental of these characteristics is its molecular weight. This guide provides a comprehensive exploration of the molecular weight of this compound, moving from theoretical calculations to practical, field-proven experimental verification techniques. Understanding this core parameter is the first step in ensuring the reliability and reproducibility of subsequent experimental work.

Section 1: Theoretical Molecular Weight Determination

The theoretical molecular weight of a compound can be expressed in two ways: the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). The former is useful for bulk stoichiometric calculations, while the latter is critical for high-resolution mass spectrometry analysis.

The chemical formula for this compound is C₁₀H₉BrF₂O₂ .[1][2][3][4][5]

Average Molecular Weight

The average molecular weight is calculated by summing the standard atomic weights of the constituent atoms. This value is what is commonly referred to as the "molecular weight" (MW) on chemical supplier labels and is used for preparing solutions.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 279.08 g/mol |

Various chemical suppliers report this value, often with slight variations due to rounding, such as 279.1 g/mol [1], 279.081 g/mol [2], or 279.09 g/mol [3].

Monoisotopic Mass and Isotopic Pattern

For mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant stable isotope for each element. This is the mass that is precisely measured by high-resolution mass spectrometers.

| Element | Isotope | Count | Exact Mass (Da) | Total Contribution (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Bromine | ⁷⁹Br | 1 | 78.918338 | 78.918338 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 277.9754 Da |

A critical feature of this molecule is the presence of bromine, which has two major stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a highly characteristic isotopic pattern in a mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da (the M and M+2 peaks). Observing this pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

Section 2: Experimental Verification of Molecular Weight

While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized or purchased batch of the compound. Mass spectrometry and elemental analysis are the gold-standard techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most powerful technique for confirming molecular weight. It provides a highly accurate mass measurement of the molecular ion, often to within 5 parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

-

Sample Preparation: Accurately prepare a stock solution of this compound at approximately 0.1 mg/mL in a high-purity solvent such as acetonitrile or methanol. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

-

Method Setup: Set the instrument to acquire data in positive ion mode using electrospray ionization (ESI). Typical parameters include a mass range of m/z 100-500, a capillary voltage of ~3.5 kV, and standard nebulizer and drying gas flows.

-

Data Acquisition: Infuse the sample solution into the instrument at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

-

Data Analysis:

-

Process the acquired spectrum to identify the protonated molecular ion, [M+H]⁺, and other common adducts like the sodium adduct, [M+Na]⁺.

-

Verify the presence of the characteristic bromine isotopic pattern for each adduct (two peaks of ~1:1 intensity separated by ~2 Da).

-

Compare the measured exact mass of the monoisotopic peak (the one corresponding to ⁷⁹Br) with the theoretical value. The mass error should ideally be less than 5 ppm.

-

The following table summarizes the predicted monoisotopic m/z values for common adducts that are expected to be observed in an ESI+ spectrum.[6]

| Adduct | Formula | Theoretical Monoisotopic m/z |

| [M+H]⁺ | [C₁₀H₁₀BrF₂O₂]⁺ | 278.9832 |

| [M+NH₄]⁺ | [C₁₀H₁₃BrF₂NO₂]⁺ | 296.0092 |

| [M+Na]⁺ | [C₁₀H₉BrF₂NaO₂]⁺ | 300.9651 |

| [M+K]⁺ | [C₁₀H₉BrF₂KO₂]⁺ | 316.9391 |

Elemental Analysis

Elemental analysis is a destructive combustion technique that provides the percentage composition of C, H, N, S, and halogens in a pure sample.[7] It serves as an orthogonal method to MS to confirm the empirical formula and assess sample purity. The process involves combusting a precisely weighed sample in an oxygen atmosphere and quantifying the resulting products (CO₂, H₂O, and, after further processing, halides).[7]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a tin or silver capsule.

-

Combustion: The sample is introduced into a high-temperature furnace (~1000 °C) with a stream of pure oxygen. The organic material is completely combusted, converting carbon to CO₂, hydrogen to H₂O, and halogens/sulfur to their respective acid gases.

-

Separation and Detection: The combustion products are passed through a series of columns and detectors. CO₂ and H₂O are typically measured by thermal conductivity or infrared detectors. For halogen analysis, the gases are bubbled through an absorption solution, and the resulting halides are quantified by potentiometric titration.[7]

-

Calculation: The instrument software calculates the mass percentages of each element based on the detector responses and the initial sample weight.

| Element | Theoretical Mass % | Typical Acceptable Range |

| Carbon (C) | 43.04% | 43.04 ± 0.4% |

| Hydrogen (H) | 3.25% | 3.25 ± 0.3% |

| Bromine (Br) | 28.63% | 28.63 ± 0.4% |

Expert Insight: A result where the experimental percentages fall within ±0.4% of the theoretical values is considered strong evidence for the compound's elemental composition and high purity. Discrepancies outside this range may suggest the presence of solvent residue, inorganic impurities, or that the compound is not what it is believed to be.

Section 3: Significance in Research and Drug Development

Accurate molecular weight determination is not merely an academic exercise; it is a cornerstone of scientific integrity and a critical requirement in applied research.

-

Identity Confirmation: It provides the primary confirmation that a chemical synthesis has yielded the desired product. For a key building block like this, starting a multi-step synthesis with the wrong material leads to significant loss of time and resources.[8][9]

-

Purity Assessment: HRMS can reveal the presence of impurities with different elemental compositions, while elemental analysis can detect non-chromophoric or inorganic impurities that might be missed by other techniques.

-

Stoichiometric Precision: All subsequent reactions rely on knowing the precise amount of the compound being used. Accurate molecular weight is essential for calculating molar quantities, ensuring correct reaction stoichiometry, and determining reaction yields.

-

Regulatory Compliance: For compounds intended for pharmaceutical development, precise characterization data, including molecular weight confirmation by HRMS and elemental analysis, is a non-negotiable component of submissions to regulatory bodies like the FDA and EMA.

Conclusion

The molecular weight of this compound is a fundamental parameter with a theoretical average value of 279.08 g/mol and a monoisotopic mass of 277.9754 Da . While these values can be calculated, they must be confirmed experimentally to ensure the identity and purity of the material. High-resolution mass spectrometry provides an exact mass and the characteristic bromine isotopic pattern, offering definitive structural confirmation. Complementary data from elemental analysis validates the elemental composition and overall purity. For any scientist using this important reagent, a thorough understanding and verification of its molecular weight is the essential first step toward robust and reliable scientific outcomes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [oakwoodchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C10H9BrF2O2) [pubchemlite.lcsb.uni.lu]

- 7. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate structural information

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Introduction: The Significance of Fluorinated Aryl Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The gem-difluoromethylene (CF₂) group, in particular, is a highly valued bioisostere for carbonyls, ethers, and other functional groups. Its introduction can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. This compound is a key exemplar of a reagent that combines the robust aryldifluoroacetate scaffold with a synthetically versatile bromine handle. This guide provides a comprehensive overview of its structural information, synthesis, characterization, and handling, designed for researchers and professionals engaged in advanced chemical synthesis.

PART 1: Physicochemical and Structural Properties

This compound is a specialized organic compound whose utility is derived from its precise structural arrangement. The core of the molecule consists of a benzene ring substituted with a bromine atom at the para position. This ring is attached to a difluoroacetic acid ethyl ester moiety at the alpha-carbon.

The presence of the two fluorine atoms on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon and imparts unique electronic properties to the molecule. The bromine atom serves as a versatile functional handle, enabling further molecular elaboration through a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable building block for combinatorial chemistry and targeted synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1004305-97-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₉BrF₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 279.08 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | --INVALID-LINK-- |

| InChI Key | PUGCVZGUQPOVQF-UHFFFAOYSA-N | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or low-melting solid (Predicted) | N/A |

| Boiling Point | Data not readily available in literature | N/A |

| Density | Data not readily available in literature | N/A |

PART 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be conceptualized, the most direct and efficient method for preparing this compound is through a copper-catalyzed cross-coupling reaction. This approach leverages the well-established reactivity of organoboron compounds with halo-difluoroacetates. The alternative, a Reformatsky-type reaction, is also plausible but typically involves the formation of a β-hydroxy ester intermediate requiring further synthetic steps.[1][2]

Recommended Synthesis: Copper-Catalyzed Cross-Coupling

The preferred methodology involves the coupling of (4-bromophenyl)boronic acid with ethyl bromodifluoroacetate. Copper catalysts are advantageous due to their lower cost and toxicity compared to palladium, making them suitable for scalable syntheses.[3]

Reaction Scheme: (4-Bromophenyl)boronic acid + Ethyl bromodifluoroacetate --(Cu Catalyst, Base, Solvent)--> this compound

Causality of Experimental Choices:

-

Catalyst: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), is chosen for its proven efficacy in facilitating transmetalation with organoboron species.[4][5]

-

Base: A suitable base, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), is critical for the activation of the boronic acid, forming the more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is used to ensure the solubility of the reagents and facilitate the ionic intermediates in the catalytic cycle.

-

Temperature: The reaction is typically heated (e.g., 80-100 °C) to overcome the activation energy for the oxidative addition and reductive elimination steps, driving the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMSO via cannula.

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting boronic acid is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

PART 3: Spectroscopic Characterization (Predicted)

As experimental spectra are not widely available, the following characterization data are predicted based on the known structure and spectroscopic principles. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / m/z | Rationale |

| ¹H NMR | -CH₃ (ethyl) | δ 1.3-1.4 ppm (t, 3H, J ≈ 7.1 Hz) | Triplet due to coupling with adjacent CH₂ group. |

| -OCH₂- (ethyl) | δ 4.3-4.4 ppm (q, 2H, J ≈ 7.1 Hz) | Quartet due to coupling with CH₃ group. Deshielded by ester oxygen. | |

| Aromatic (H-2, H-6) | δ 7.5-7.6 ppm (d, 2H, J ≈ 8.5 Hz) | Protons ortho to the CF₂ group. | |

| Aromatic (H-3, H-5) | δ 7.6-7.7 ppm (d, 2H, J ≈ 8.5 Hz) | Protons ortho to the bromine atom. | |

| ¹³C NMR | -CH₃ | δ ~14 ppm | Standard alkyl region. |

| -OCH₂- | δ ~63 ppm | Deshielded by ester oxygen. | |

| -C F₂- | δ ~113 ppm (t, ¹JCF ≈ 250 Hz) | Highly characteristic triplet due to one-bond coupling with two fluorine atoms. | |

| Aromatic C-2, C-6 | δ ~129 ppm | Aromatic carbons adjacent to the CF₂ group. | |

| Aromatic C-3, C-5 | δ ~132 ppm | Aromatic carbons adjacent to the bromine. | |

| Aromatic C-Br | δ ~125 ppm | Carbon directly attached to bromine. | |

| Aromatic C-CF₂ | δ ~130 ppm (t, ²JCF ≈ 25 Hz) | Quaternary carbon attached to the CF₂ group, showing smaller two-bond C-F coupling. | |

| C=O | δ ~164 ppm (t, ³JCF ≈ 35 Hz) | Carbonyl carbon showing three-bond C-F coupling. | |

| ¹⁹F NMR | -CF₂- | δ -90 to -110 ppm (s) | Singlet, as both fluorine atoms are chemically equivalent. |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 278 & 280 | Characteristic 1:1 isotopic pattern for one bromine atom. |

| Fragment | m/z 233 & 235 | Loss of ethoxy radical (•OCH₂CH₃). | |

| Fragment | m/z 205 & 207 | Loss of ester group (•CO₂CH₂CH₃). | |

| Fragment | m/z 155 & 157 | Bromophenyl cation [C₆H₄Br]⁺. |

PART 4: Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential as a versatile building block for synthesizing more complex molecules with tailored properties.

-

Medicinal Chemistry: The 4-bromophenyl-difluoroacetate moiety can be introduced into lead compounds to enhance metabolic stability. The gem-difluoro group prevents α-hydroxylation, a common metabolic pathway. The bromine atom allows for late-stage functionalization via cross-coupling to build out molecular complexity and explore structure-activity relationships (SAR).

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: The compound can be used to synthesize fluorinated monomers for the development of specialty polymers with unique thermal, optical, and surface properties.

PART 5: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach must be taken, treating it with the same precautions as its most hazardous precursor, ethyl bromodifluoroacetate , which is known to be corrosive, flammable, and a lachrymator.

Core Safety Pillars:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical splash goggles, and nitrile gloves. Given the corrosive nature of related compounds, wearing thicker butyl rubber gloves and a face shield is strongly recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates [organic-chemistry.org]

- 5. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Disclaimer: The safety and hazard information for this compound (CAS No. 1004305-97-8) is not extensively documented in publicly available Safety Data Sheets (SDS). This guide has been synthesized with scientific expertise by extrapolating data from structurally analogous compounds, including ethyl bromodifluoroacetate and other related bromophenyl and difluoroacetate derivatives. Researchers and drug development professionals must exercise caution and validate this information with their institution's safety protocols.

Introduction and Compound Profile

This compound is a halogenated aromatic ester.[1][2] Its structure suggests its utility as a building block in medicinal chemistry and materials science, particularly for introducing the bromophenyl and gem-difluoroethyl motifs into larger molecules. The presence of both bromine and fluorine atoms, combined with the ester functionality, dictates its unique reactivity and, consequentially, its hazard profile. Due to the limited direct toxicological data, a conservative approach to safety, based on the hazards of similar molecules, is imperative.

The primary analogs referenced in this guide include Ethyl bromodifluoroacetate, which shares the difluoroacetate ester core and is known to be highly flammable and corrosive, and various bromophenyl compounds, which contribute to its potential toxicity and irritation profile.[3][4][5][6]

Hazard Identification and GHS Classification

Based on an analysis of its structural components, this compound is anticipated to be a hazardous chemical. The following GHS classification is predicted.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor.[3][4][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4][5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[3][4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8][9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6][7][10] |

Diagram: Predicted GHS Hazard Profile

Caption: Predicted GHS pictograms and associated hazards.

Risk Assessment: The Hierarchy of Controls

Effective management of this compound requires a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Diagram: Hierarchy of Controls for Chemical Safety

Caption: Hierarchy of controls applied to handling the target compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent exposure and accidents.

Handling

The combination of flammability and corrosivity necessitates careful handling procedures.

Protocol: Handling this compound

-

Preparation:

-

Confirm that a certified chemical fume hood is operational.

-

Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]

-

Assemble all necessary PPE before handling the chemical.

-

-

Chemical Transfer:

-

Use only under a chemical fume hood.[3][5] Do not handle in open laboratory spaces.

-

Ground all metal containers and transfer lines to prevent static electricity discharge, which can ignite flammable vapors.[3][5][11]

-

Use only non-sparking tools made from materials like brass or bronze.[3][5]

-

Avoid creating mists or vapors. Pour slowly and carefully.

-

-

During Use:

-

Post-Handling:

Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable and corrosive liquids.[3][5][13]

-

Container: Keep containers tightly closed to prevent the escape of vapors and protect from moisture.[5][11][14]

-

Segregation: Store away from incompatible materials. Do not store with strong oxidizing agents, bases, or reducing agents.[3][5]

-

Conditions: Keep away from heat, sparks, and open flames.[3][5] Protect from sunlight.[13]

Personal Protective Equipment (PPE)

Appropriate PPE provides the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles AND a face shield.[3][15] | Protects against splashes of the corrosive liquid. A face shield provides broader protection for the entire face. |

| Skin Protection | Flame-resistant lab coat. | Provides a layer of protection against splashes and potential flash fires. |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile).[13][15][16] Double-gloving is recommended. | Protects against skin burns and absorption. Check glove manufacturer's compatibility charts. |

| Respiratory Protection | Not typically required when used in a certified chemical fume hood.[13] | A fume hood provides adequate ventilation. For spill cleanup or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary.[3][13] |

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, also under the eyelids.[3][7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Skin Contact: Take off immediately all contaminated clothing.[3][12] Rinse skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention as the substance is expected to cause chemical burns.

-

Inhalation: Move the person to fresh air.[7][13] If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3][12] Rinse mouth with water. If the person is conscious, give two glasses of water.[13] Call a physician or poison control center immediately.[3]

Spill and Accidental Release

Diagram: Emergency Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Accidental Release Measures:

-

Remove Ignition Sources: Immediately eliminate all sparks, flames, and hot surfaces.[3][12]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[7][12][14] Soak up the spill with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[3][12]

-

Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[3]

Firefighting Measures

-

Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][9][13] Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: The liquid is highly flammable, and its vapors can form explosive mixtures with air.[3][5] Vapors may travel to an ignition source and flash back.[3] Containers may explode when heated.

-

Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[3][5][9][17][18]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][13][17]

References

- 1. This compound [oakwoodchemical.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. aaronchem.com [aaronchem.com]

- 8. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. media.hiscoinc.com [media.hiscoinc.com]

- 14. ate-brakes.com [ate-brakes.com]

- 15. epa.gov [epa.gov]

- 16. guestsupply.com [guestsupply.com]

- 17. aksci.com [aksci.com]

- 18. aksci.com [aksci.com]

Introduction: The Strategic Duality of Bromine and Fluorine in Ester Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Brominated Fluoroesters

Brominated fluoroesters represent a class of organic compounds whose utility in modern chemistry, particularly in the realms of pharmaceutical development and materials science, is derived from the unique and often synergistic interplay of their constituent functional groups. The incorporation of fluorine, the most electronegative element, imparts profound changes to a molecule's electronic landscape, influencing properties such as metabolic stability, pKa, and binding affinity.[1][2][3] Concurrently, the bromine atom serves as a versatile synthetic handle, primarily acting as an excellent leaving group in nucleophilic substitution reactions or as a precursor for radical-mediated transformations.[4][5] This guide provides an in-depth exploration of the core physical and chemical properties of these valuable synthetic intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Characteristics

The predictable, yet powerful, influence of fluorine and bromine on the ester framework allows for the rational design of molecules with tailored properties. Understanding these foundational characteristics is paramount for their effective application.

Electronic and Structural Properties

The defining characteristic of brominated fluoroesters is the strong inductive electron-withdrawing effect of the fluorine atoms. This effect significantly lowers the electron density throughout the molecule, which can stabilize adjacent carbanions or transition states.[4] This electronic modulation is critical for enhancing the reactivity of specific sites for further chemical modification.[4]

Structurally, the C-F bond is significantly stronger and more polar than a C-H bond, which can influence molecular conformation and dipole moment.[1][3][6] The strategic placement of fluorine can therefore be used to fine-tune not just reactivity but also a molecule's three-dimensional shape and how it interacts with biological targets.

Quantitative Physical Properties

While specific values vary depending on the exact structure, fluorination generally impacts physical properties in a predictable manner. The increased polarity and molecular weight due to halogenation tend to raise boiling points compared to their non-halogenated analogues. Solubility is highly dependent on the overall polarity of the molecule and the chosen solvent.

| Property | General Trend/Observation | Rationale |

| Boiling Point | Generally elevated compared to non-halogenated esters. | Increased molecular weight and stronger intermolecular dipole-dipole interactions. |

| Density | Higher than corresponding non-halogenated compounds. | High atomic mass of bromine and fluorine atoms. |

| Solubility | Variable; often soluble in polar aprotic and organic solvents. | Dependent on the balance between the polar ester/halogen groups and nonpolar alkyl chains. |

| Lipophilicity (LogD) | Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context.[6][7] | Complex interplay of size, polarity, and hydrogen bonding potential.[6][7] |

Note: The data in this table represents generalized trends. Experimental determination is crucial for specific compounds.

Spectroscopic Analysis and Characterization

Accurate characterization of brominated fluoroesters is essential for confirming their identity and purity. NMR, IR, and Mass Spectrometry are the primary analytical tools employed.

Experimental Protocol: Spectroscopic Characterization of a Brominated Fluoroester

-

Sample Preparation:

-

NMR: Dissolve 10-20 mg of the purified ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).[8][9]

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9] The ¹⁹F NMR technique is particularly powerful for providing both quantitative and structural information on fluorinated compounds.[10]

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹.[9]

-

MS: Acquire the mass spectrum, ensuring sufficient resolution to observe the characteristic isotopic pattern of bromine.[8]

-

-

Data Analysis:

-

Analyze the acquired spectra to identify key chemical shifts, coupling constants, absorption bands, and fragmentation patterns corresponding to the expected structure.

-

| Technique | Key Spectral Features for Brominated Fluoroesters |

| ¹H NMR | Protons on carbons adjacent to the fluorine atom will show coupling (²JHF, ³JHF). The electron-withdrawing environment shifts nearby protons downfield. |

| ¹³C NMR | Carbons bonded to fluorine will appear as doublets due to strong one-bond coupling (¹JCF). Carbons two or three bonds away will show smaller couplings. |

| ¹⁹F NMR | Provides direct information on the fluorine environment. Chemical shifts are highly sensitive to the electronic environment.[10][11] |

| IR Spectroscopy | Strong C=O stretch for the ester group (typically ~1730-1750 cm⁻¹). Prominent C-F stretching bands (typically ~1000-1400 cm⁻¹). C-Br stretching band (typically ~500-680 cm⁻¹).[9] |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic M and M+2 pattern with nearly equal intensity, which is the isotopic signature of a single bromine atom.[8] Common fragmentation includes loss of Br• and cleavage adjacent to the ester group. |

Part 2: Chemical Reactivity and Synthetic Transformations

The chemical behavior of brominated fluoroesters is dominated by the reactivity of the C-Br bond, modulated by the electronic influence of the fluoroester moiety.

Nucleophilic Substitution Reactions

The C-Br bond is relatively weak and polarized, making the bromine atom an excellent leaving group for nucleophilic substitution reactions.[4] This is one of the most powerful applications of this class of compounds, allowing for the introduction of a wide array of functional groups. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl bromides.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Experimental Protocol: Nucleophilic Fluorination of an α-Bromo Fluoroester

This protocol describes a common transformation where the bromine is replaced by fluorine, a reaction of significant interest in the synthesis of PET imaging agents and other fluorinated pharmaceuticals.

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the brominated fluoroester substrate in a polar aprotic solvent like DMF or DMSO.[12]

-

Fluoride Source: Add a source of nucleophilic fluoride, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) to enhance fluoride solubility and reactivity.

-

Reaction: Heat the mixture to the required temperature (typically 80-150 °C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Free-Radical Reactions